molecular formula C11H16O2S B180818 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene CAS No. 138890-86-5

3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene

Cat. No. B180818
CAS RN: 138890-86-5
M. Wt: 212.31 g/mol
InChI Key: KLMVIFDEFXGKPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene is a heterocyclic compound that has gained attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is also known as TMDT and has a molecular formula of C13H18O2S.

Mechanism of Action

The mechanism of action of 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene is not fully understood. However, it is believed that this compound interacts with the active sites of enzymes and receptors in the body, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene has a range of biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene in lab experiments is its unique chemical structure, which may allow for the development of new materials and technologies. Additionally, this compound has been found to exhibit good solubility and stability, which makes it easy to work with in the lab. However, one limitation of using this compound is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are many future directions for research involving 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene. One area of research is the development of new materials and technologies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to optimize the synthesis method of this compound and reduce its cost, which may make it more accessible for use in large-scale experiments.

Synthesis Methods

The synthesis of 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene involves a multi-step process. The first step involves the reaction between 2,5-dimethylfuran and ethylene oxide, which produces 2,5-dimethyl-1,3-dioxane. The second step involves the reaction between 2,5-dimethyl-1,3-dioxane and sodium hydride, which produces 2,5-dimethyl-1,3-dioxan-2-yl sodium salt. The final step involves the reaction between 2,5-dimethyl-1,3-dioxan-2-yl sodium salt and 2-thiophenecarboxaldehyde, which produces 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene.

Scientific Research Applications

3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene has been studied extensively for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. This compound has been found to exhibit good charge transport properties and has been used as a hole transport material in organic solar cells. Additionally, it has been used as a building block in the synthesis of conjugated polymers and has been found to improve the performance of organic field-effect transistors.

properties

CAS RN

138890-86-5

Product Name

3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

2,5,5-trimethyl-2-thiophen-3-yl-1,3-dioxane

InChI

InChI=1S/C11H16O2S/c1-10(2)7-12-11(3,13-8-10)9-4-5-14-6-9/h4-6H,7-8H2,1-3H3

InChI Key

KLMVIFDEFXGKPH-UHFFFAOYSA-N

SMILES

CC1(COC(OC1)(C)C2=CSC=C2)C

Canonical SMILES

CC1(COC(OC1)(C)C2=CSC=C2)C

synonyms

3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene

Origin of Product

United States

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